5-Methyl-2-(o-tolyloxy)pyridine
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Overview
Description
5-Methyl-2-(o-tolyloxy)pyridine is an organic compound with the molecular formula C13H13NO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a methyl group at the 5-position and an o-tolyloxy group at the 2-position of the pyridine ring. It is typically found as a yellow to colorless oil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(o-tolyloxy)pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyridine with o-cresol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(o-tolyloxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it to the corresponding dihydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the 2-position of the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-(o-tolyloxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(o-tolyloxy)pyridine is not well-documented. like other pyridine derivatives, it likely interacts with biological targets through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-ethylpyridine: Another pyridine derivative with different substituents.
2-Methyl-5-vinylpyridine: Used in the production of resins.
Pyrrolopyrazine derivatives: Known for their biological activities.
Uniqueness
5-Methyl-2-(o-tolyloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents.
Properties
Molecular Formula |
C13H13NO |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
5-methyl-2-(2-methylphenoxy)pyridine |
InChI |
InChI=1S/C13H13NO/c1-10-7-8-13(14-9-10)15-12-6-4-3-5-11(12)2/h3-9H,1-2H3 |
InChI Key |
XFVGQFCXCUGLJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)OC2=CC=CC=C2C |
Origin of Product |
United States |
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